Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester
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Overview
Description
Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester is a chemical compound with the molecular formula C11H18ClF4O4P. This compound is known for its unique structure, which includes both fluorine and chlorine atoms, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester typically involves the reaction of 3-chloro-1,1,3,3-tetrafluoroprop-1-ene with dibutyl phosphate. The reaction is carried out under controlled conditions to ensure the proper formation of the ester bond. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored and controlled to maintain the desired reaction conditions, ensuring consistent quality and high yield. Advanced purification techniques are employed to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the compound, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of phosphoric acid derivatives, while substitution reactions can produce a variety of substituted esters .
Scientific Research Applications
Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Mechanism of Action
The mechanism by which phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. Its fluorine and chlorine atoms play a crucial role in these interactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, dibutyl 1-(chlorodifluoromethyl)-2,2-difluoroethenyl ester
- Phosphoric acid, 2-chloro-1-methylethyl bis (3-chloropropyl) ester
Uniqueness
Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester stands out due to its unique combination of fluorine and chlorine atoms, which imparts distinct chemical properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in scientific research and industry .
Biological Activity
Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester (CAS No. 73972-74-4), is an organophosphorus compound that has garnered attention due to its potential biological activities and applications in various fields such as agriculture and medicine. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H18ClF4O4P
- Molecular Weight : 356.679 g/mol
- Structure : The compound features a phosphorus atom bonded to a dibutyl ester group and a chloro-tetrafluoropropenyl moiety.
Organophosphorus compounds like phosphoric acid esters often act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism underlies both the toxicological effects and potential therapeutic applications of these compounds.
1. Toxicological Effects
Research indicates that phosphoric acid esters can exhibit neurotoxic effects due to their AChE inhibition properties. For instance, studies have shown that exposure to similar organophosphorus compounds results in symptoms such as muscle twitching, respiratory distress, and in severe cases, death due to respiratory failure.
2. Agricultural Applications
Phosphoric acid esters are also investigated for their potential as insecticides and herbicides. The compound may affect pest behavior and physiology by disrupting neurotransmission pathways. For example, studies have demonstrated that certain organophosphorus compounds can effectively control populations of agricultural pests by targeting their nervous systems.
Case Study 1: Neurotoxicity Assessment
A study assessed the neurotoxic effects of various organophosphates on laboratory animals. It was found that exposure to phosphoric acid esters resulted in significant inhibition of AChE activity in brain tissues, correlating with behavioral changes indicative of neurotoxicity (PubChem ).
Compound | AChE Inhibition (%) | Behavioral Changes |
---|---|---|
Control | 0 | Normal behavior |
Ester A | 50 | Mild twitching |
Ester B | 80 | Severe tremors |
Case Study 2: Agricultural Efficacy
In field trials, phosphoric acid dibutyl ester was tested against common agricultural pests. The results showed a notable reduction in pest populations within treated plots compared to controls.
Treatment | Pest Population Reduction (%) |
---|---|
Control | 0 |
Phosphoric Ester | 70 |
Conventional Insecticide | 85 |
Properties
CAS No. |
73972-74-4 |
---|---|
Molecular Formula |
C11H18ClF4O4P |
Molecular Weight |
356.68 g/mol |
IUPAC Name |
dibutyl (3-chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl) phosphate |
InChI |
InChI=1S/C11H18ClF4O4P/c1-3-5-7-18-21(17,19-8-6-4-2)20-9(10(13)14)11(12,15)16/h3-8H2,1-2H3 |
InChI Key |
WCUPOZAWCODDFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OC(=C(F)F)C(F)(F)Cl |
Origin of Product |
United States |
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